N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O6S and its molecular weight is 524.63. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides an overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. The following sections detail specific activities and findings.
Anticancer Activity
Several studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell lines.
Antimicrobial Activity
Isoquinoline derivatives are also noted for their antimicrobial properties:
- Activity Against Bacteria : The compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 10 to 20 µg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound exhibited a scavenging effect on DPPH radicals with an IC50 value of 25 µg/mL.
- Total Antioxidant Capacity : It demonstrated a significant increase in total antioxidant capacity compared to control groups.
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways leading to increased caspase activation.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell survival and proliferation.
- Radical Scavenging : Its structure allows for effective scavenging of free radicals, contributing to its antioxidant effects.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6S/c1-31-19-6-8-20(9-7-19)36-17-24-22-16-27(35-5)26(34-4)14-18(22)12-13-30(24)28(37)29-23-15-21(32-2)10-11-25(23)33-3/h6-11,14-16,24H,12-13,17H2,1-5H3,(H,29,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZBEREALOWDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=C(C=CC(=C4)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.